molecular formula C9H14ClOSi2 B14205709 CID 78068279

CID 78068279

Cat. No.: B14205709
M. Wt: 229.83 g/mol
InChI Key: JZUIELVXVPZAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 78068279” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

CID 78068279 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 78068279 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be utilized in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78068279 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

CID 78068279 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison can help in understanding the distinct properties and potential advantages of this compound over other compounds .

Properties

Molecular Formula

C9H14ClOSi2

Molecular Weight

229.83 g/mol

InChI

InChI=1S/C9H14ClOSi2/c1-13(2,3)11-12(10)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

JZUIELVXVPZAIE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C1=CC=CC=C1)Cl

Origin of Product

United States

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